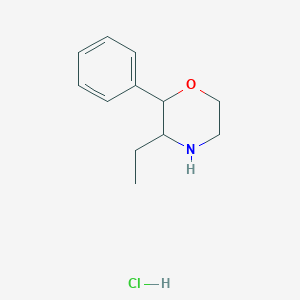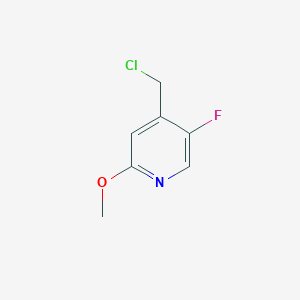
1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
The compound “1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C8H13N3O3 . It is also known as "rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol" . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O3/c1-13-8-5-14-4-7(8)11-2-6(3-12)9-10-11/h2,7-8,12H,3-5H2,1H3/t7-,8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.21 . It is stored at room temperature and is in the form of an oil . No additional physical or chemical properties are provided in the available sources .Applications De Recherche Scientifique
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been studied extensively due to their broad spectrum of biological activities. These compounds are of great interest for the development of new drugs, showing potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. Their structural versatility allows for numerous modifications, aiming at targeted therapeutic applications. The ongoing research emphasizes the importance of developing efficient synthesis methods that consider green chemistry principles to address new diseases and resistance issues (Ferreira et al., 2013).
Advances in Synthesis Techniques
Recent studies have focused on enhancing the synthesis techniques of 1,2,3-triazoles, leveraging the Huisgen cycloaddition reaction for constructing these compounds efficiently. The development of copper(I) catalyzed azide-alkyne cycloaddition has marked a significant advancement in the field, enabling regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Such methodologies offer a pathway to complex molecules with high yields and selectivity, supporting the exploration of triazole derivatives' biological activities (Kaushik et al., 2019).
Triazole-based Materials Science
In materials science, polymeric membranes based on 1,2,4-triazole have demonstrated promising results, especially for proton-conducting fuel cell applications. These membranes offer increased thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. The findings suggest a strong potential for 1,2,4-triazole derivatives in developing high-performance, heat-resistant, and electrochemically stable materials (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. Their ability to form stable complexes with metal surfaces through adsorption, providing a protective layer against corrosion, is particularly valuable in aggressive media. The research underscores the environmental friendliness and efficiency of these compounds as alternatives to traditional corrosion inhibitors (Hrimla et al., 2021).
Propriétés
IUPAC Name |
1-(4-methoxyoxolan-3-yl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)



![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)